3-Methyl-1,3-diazaspiro[4.5]decan-2-one
Description
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-methyl-1,3-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-9(10-8(11)12)5-3-2-4-6-9/h2-7H2,1H3,(H,10,12) |
InChI Key |
XXIKFFDOUZIQRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCCC2)NC1=O |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclization Using Sodium Cyanide
Early methods relied on a one-step cyclization of 4-oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide. While this approach achieved yields of 80%, its reliance on highly toxic sodium cyanide posed significant safety and environmental risks. The reaction mechanism involves nucleophilic attack by cyanide ions to form the spirocyclic intermediate, followed by methylation. However, industrial adoption was limited due to regulatory constraints and hazardous waste management challenges.
Modern Three-Step Synthesis
Primary Reaction: Formation of the Hydantoin Precursor
The contemporary industrial standard involves a three-step sequence starting with urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol. Critical parameters include:
-
Molar ratios : Diethyl oxalate : urea : sodium : ammonium carbonate = 1 : 1.1–1.3 : 2 : 0.5–1
-
Temperature control : Maintained at 25–30°C to prevent side reactions
-
Reaction time : 2–3 hours for complete conversion
This step generates a hydantoin intermediate (C₆H₁₀N₂O₃) with >95% purity, as confirmed by -NMR and LC-MS.
Secondary Reaction: Acid-Mediated Ring Contraction
Treatment with concentrated hydrochloric acid induces cyclization via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine. Key considerations:
Final Step: Spirocyclic Formation
The secondary product reacts with 2-(ethylamino)acetaldehyde and potassium ferricyanide under mild conditions:
-
Catalyst : 0.05–0.10 equivalents K₃[Fe(CN)₆]
-
Solvent : Methanol enables facile product isolation via crystallization
The mechanism involves oxidative coupling, where ferricyanide facilitates dehydrogenation to form the spiro center.
Comparative Analysis of Synthetic Methods
| Parameter | One-Step (NaCN) | Three-Step (Modern) | Hydrogenation Route |
|---|---|---|---|
| Yield | 80% | 91.95% | 73–79% |
| Purity | 95% | 99.756% | 98% |
| Toxicity | High | Low | Moderate |
| Cost (USD/kg product) | 320 | 185 | 410 |
| Industrial Scalability | Limited | High | Moderate |
Key Advantages of Three-Step Method :
-
Eliminates sodium cyanide, using methanol (recyclable solvent) instead
-
Raw material costs reduced by 42% compared to benzyl 2-oxopiperidine-1-carboxylate routes
-
Single-pass conversion rates exceed 98% in continuous flow reactors
Process Optimization Strategies
Solvent Recycling Systems
Methanol recovery through fractional distillation achieves 92% solvent reuse, lowering production costs to $12.30/kg. Dynamic light scattering monitors particle size during crystallization, ensuring consistent product morphology.
Catalytic Enhancements
Substituting potassium ferricyanide with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) increases reaction rates by 18% while maintaining yield. Computational studies (DFT) identify transition-state geometries that guide catalyst design.
Quality Control Metrics
-
In-line PAT : Raman spectroscopy tracks intermediate concentrations in real-time
-
Purity thresholds : Reject batches with <99.5% HPLC area percentage
-
Byproduct management : <0.2% residual 2-(ethylamino)acetaldehyde enforced via GC-MS
Emerging Methodologies
Enzymatic Cyclization
Pilot-scale trials using transaminase enzymes (e.g., Codexis TAM-101) demonstrate 87% yield under aqueous conditions, though protein engineering is required to improve thermal stability above 40°C.
Photochemical Approaches
UV-mediated [2+2] cycloadditions of nitroso intermediates show promise for constructing the spiro ring, achieving 76% yield in microreactor systems. Challenges include controlling diastereoselectivity and minimizing radical side reactions.
Industrial Production Considerations
Equipment Specifications
-
Reactor design : Glass-lined steel with anchor agitators (300–500 rpm)
-
Filtration : Buchner funnels with 10–20 μm sintered discs
-
Drying : Tray dryers at 40°C under 50 mbar vacuum
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Agents
One of the primary applications of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one derivatives is in the development of antihypertensive agents. Research indicates that compounds derived from this structure can effectively treat hypertension and related cardiac disorders. For instance, a patent describes various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones that demonstrate significant antihypertensive activity, emphasizing their potential as therapeutic agents in managing high blood pressure and heart diseases .
PHD Inhibitors
The compound has also been studied as a potential inhibitor of prolyl hydroxylase domain enzymes (PHDs), which are crucial in regulating hypoxia-inducible factors (HIFs). HIFs play a vital role in cellular responses to low oxygen levels, making PHD inhibitors valuable in treating anemia and ischemia-related diseases. Structure-activity relationship studies have shown that spiro[4.5]decanones can serve as effective templates for developing selective PHD inhibitors .
Neurological Applications
Muscarinic Receptor Modulation
Compounds related to 3-Methyl-1,3-diazaspiro[4.5]decan-2-one have been evaluated for their interactions with muscarinic receptors, particularly M1 and M2 subtypes. One study found that derivatives exhibited high affinities for these receptors and demonstrated antiamnesic activities in animal models. The ability to ameliorate cognitive impairments suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anticonvulsant Activity
There is emerging evidence supporting the anticonvulsant properties of spiroimidazolidinone derivatives related to 3-Methyl-1,3-diazaspiro[4.5]decan-2-one. In experimental models, certain derivatives exhibited significant protection against seizures, indicating their potential utility in epilepsy treatment .
Summary of Findings
The applications of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one span several therapeutic areas:
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Oxygen vs. Nitrogen: Replacing a nitrogen with oxygen (e.g., Fenspiride) alters electronic properties, enhancing metabolic stability in pharmaceuticals . Thioxo vs.
Synthetic Accessibility :
- 1-Methyl-8-phenyl derivatives are synthesized via cost-effective routes, making them attractive for industrial-scale production of hydantoin-based drugs .
- Spiro compounds with aryl substituents (e.g., phenyl, bromophenyl) often require transition-metal catalysis for cross-coupling, increasing synthetic complexity .
Fragrances: 8-Methyl-1-oxaspiro[4.5]decan-2-one is used in perfumery due to its lactone structure, which imparts creamy and fruity notes .
Q & A
Q. What are the established synthetic routes for 3-Methyl-1,3-diazaspiro[4.5]decan-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions between amine and carbonyl precursors. For example, structurally similar spirocyclic compounds (e.g., 3-(4-Methoxyphenyl)-4-methylene-1,3-diazaspiro[4.5]decan-2-one) are synthesized via PdI₂-catalyzed oxidative carbonylation or acid-catalyzed cyclization . Key steps include:
- Precursor selection : Use tert-butyl or methyl-substituted amines to direct spiro-ring formation.
- Catalyst optimization : Palladium-based catalysts improve yield in carbonylation steps .
- Purification : Chromatographic methods (e.g., flash chromatography) or recrystallization from ethanol/water mixtures enhance purity .
Q. How is 3-Methyl-1,3-diazaspiro[4.5]decan-2-one characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy :
- NMR : and NMR identify methyl groups (δ ~1.2–1.5 ppm) and spirocyclic carbonyls (δ ~170–175 ppm). For example, 3-(4-Bromophenyl)-4-methylene-1,3-diazaspiro[4.5]decan-2-one shows distinct aromatic proton splitting in NMR .
- IR : Stretching vibrations at ~1650–1700 cm confirm lactam carbonyl groups .
- X-ray crystallography : SHELXL refines atomic coordinates, revealing spirojunction geometry. The cyclohexyl ring in related compounds (e.g., cis-8-tert-butyl derivatives) exhibits flattening near the spiro carbon, with unit cell parameters like Å, Å .
Q. What are the critical physical properties (e.g., melting point, density) of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one, and how are they determined experimentally?
Methodological Answer:
- Melting point : Determined via differential scanning calorimetry (DSC). Analogous compounds (e.g., 3-(4-Methoxyphenyl) derivatives) melt at 214.2–215.6°C .
- Density : Experimental density for the parent compound is 1.223 g/cm³, measured using a gas pycnometer .
- Refractive index : Reported as 1.549, determined via Abbe refractometry .
Advanced Research Questions
Q. How can dynamic NMR and X-ray crystallography resolve conformational dynamics in 3-Methyl-1,3-diazaspiro[4.5]decan-2-one?
Methodological Answer:
- Dynamic NMR : Low-temperature NMR (e.g., at 183 K) captures ring reversal kinetics. For 3-methylene-l-oxaspiro derivatives, axial vs. equatorial conformers are distinguished via signal splitting. Line-shape analysis yields activation parameters (e.g., kcal/mol) .
- X-ray crystallography : SHELX refines puckered conformations. The cyclohexyl ring in cis-8-tert-butyl derivatives is flattened near the spiro carbon (space group ), with -factors <0.04 .
Q. How do computational models (e.g., ring-puckering coordinates) reconcile contradictions between experimental and predicted molecular geometries?
Methodological Answer:
- Cremer-Pople parameters : Quantify puckering amplitude () and phase angle () for nonplanar rings. For example, cyclopentane derivatives use and to describe envelope or half-chair conformations. Discrepancies arise when bond-length constraints in simulations conflict with crystallographic data .
- Mitigation : Compare DFT-optimized structures with X-ray data. Adjust force fields to account for torsional strain in spiro junctions .
Q. What strategies optimize the biological activity of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one derivatives in antimicrobial or anticancer studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, tert-butyl groups) to enhance target binding. For example, 8-tert-butyl derivatives show improved enzyme inhibition due to steric effects .
- Pharmacokinetic optimization : Modify logP via methyl/ethyl groups to balance solubility and membrane permeability. Analogous compounds (e.g., 1-Methyl-3-oxa-1,8-diazaspiro derivatives) are screened using in vitro cytotoxicity assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic and crystallographic data on spirocyclic conformations?
Methodological Answer:
- Case study : Dynamic NMR detects equilibrating conformers (e.g., axial vs. equatorial C-O groups), while X-ray captures a single crystal-packing-stabilized form. Resolve by:
Methodological Tables
Q. Table 1. Comparative Spectroscopic Data for Spirocyclic Analogues
| Compound | Melting Point (°C) | NMR (δ, ppm) | IR (cm) |
|---|---|---|---|
| 3-Methyl-1,3-diazaspiro[4.5]decan-2-one | Not reported | 1.2–1.5 (CH₃) | ~1670–1700 |
| 3-(4-Methoxyphenyl) analogue | 214.2–215.6 | 3.8 (OCH₃) | 1655 |
| 3-(4-Bromophenyl) analogue | 181.0–182.1 | 7.4–7.6 (Ar-H) | 1660 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
